
3'-O-MOE-A(Bz)-2'-CED-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-MOE-A(Bz)-2’-CED-phosphoramidite is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound is particularly significant in the field of molecular biology and medicinal chemistry due to its enhanced stability and binding affinity. The modification involves the addition of a 2’-O-methoxyethyl group, which improves the pharmacokinetic properties of the resulting oligonucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside. The process includes:
Protection of Functional Groups: The hydroxyl groups on the nucleoside are protected using dimethoxytrityl (DMT) groups.
Introduction of the 2’-O-Methoxyethyl Group: This step involves the selective alkylation of the 2’-hydroxyl group with methoxyethyl chloride in the presence of a base.
Benzoylation: The amino group on the adenine base is protected by benzoylation using benzoyl chloride.
Industrial Production Methods
Industrial production of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-MOE-A(Bz)-2’-CED-phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine or other oxidizing agents.
Reduction: Reduction reactions are less common but can involve the removal of protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly during the coupling step in oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions are typically oligonucleotides with enhanced stability and binding affinity, which are used in various molecular biology applications.
Applications De Recherche Scientifique
3’-O-MOE-A(Bz)-2’-CED-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.
Industry: Applied in the production of diagnostic probes and primers for PCR and other molecular biology techniques.
Mécanisme D'action
The mechanism of action of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite involves its incorporation into oligonucleotides, which then bind to complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more resistant to nuclease degradation. This results in more effective gene silencing or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine-3’-CE-Phosphoramidite
- 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine 3’-CE phosphoramidite
- 2’-O-propargyl-guanosine
Uniqueness
Compared to similar compounds, 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite offers enhanced stability and binding affinity due to the 2’-O-methoxyethyl modification. This makes it particularly useful in therapeutic applications where stability and efficacy are critical.
Propriétés
Formule moléculaire |
C50H58N7O9P |
|---|---|
Poids moléculaire |
932.0 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(64-28-14-27-51)66-45-44(62-30-29-59-5)42(65-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36)31-63-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1 |
Clé InChI |
FODCLDRFHMYZMX-HDMAWCRFSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCOC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)


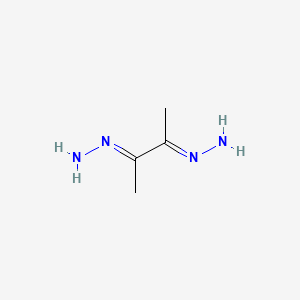
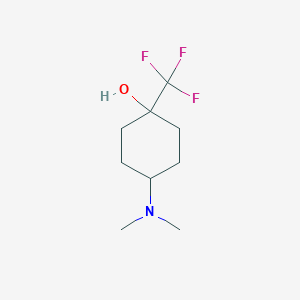
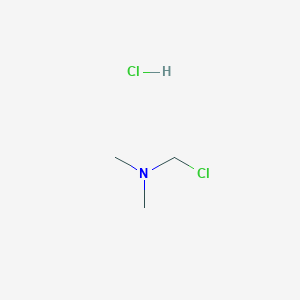
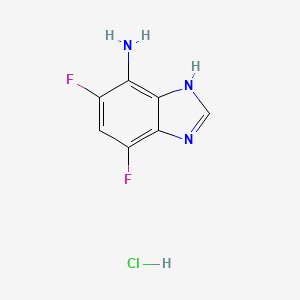
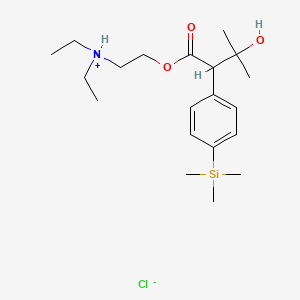

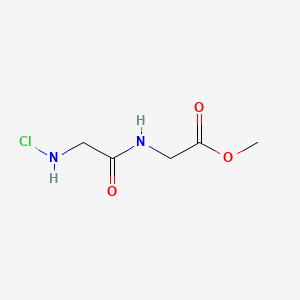
![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
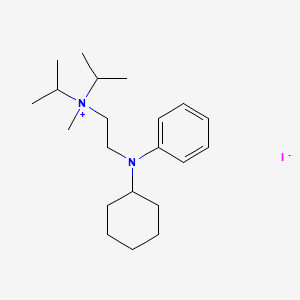
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)

